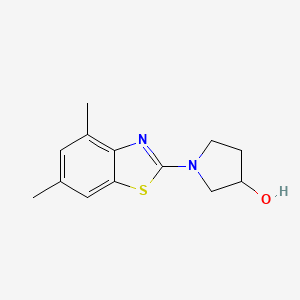![molecular formula C17H22N4O3 B15121304 1-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1H-1,3-benzodiazole](/img/structure/B15121304.png)
1-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzodiazole core substituted with morpholine groups, which are known for their stability and biological relevance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also common .
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-benzimidazole: Another benzodiazole derivative with different substituents.
2-(1-methyl-1H-pyrazol-4-yl)morpholine: A compound with a similar morpholine group but different core structure.
Uniqueness
1-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two morpholine groups enhances its stability and potential for biological activity compared to other benzodiazole derivatives .
Propiedades
Fórmula molecular |
C17H22N4O3 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
[4-(1-methylbenzimidazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H22N4O3/c1-19-14-5-3-2-4-13(14)18-17(19)21-8-11-24-15(12-21)16(22)20-6-9-23-10-7-20/h2-5,15H,6-12H2,1H3 |
Clave InChI |
BFKJUJDTHXRGRS-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1N3CCOC(C3)C(=O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B15121224.png)
![6-cyclobutyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B15121226.png)
![1-[4-({1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B15121232.png)
![7-Methoxy-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15121252.png)
![N,N,4-trimethyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15121255.png)
![1-{1-[(2,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B15121264.png)
![N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15121265.png)

![4-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B15121281.png)
![N-[1-(3,4-dimethylbenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121309.png)
![4,4-Difluoro-1-[1-(2-phenoxyethyl)piperidine-4-carbonyl]piperidine](/img/structure/B15121319.png)
![1-benzyl-4-{4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B15121326.png)
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B15121332.png)
![N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15121336.png)
